Lewis X Trisaccharide, 4-Methylumbelliferyl Glycoside

描述

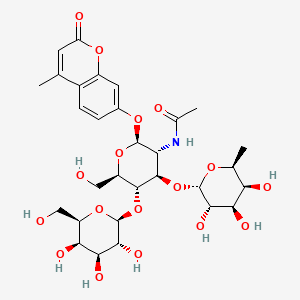

Lewis X Trisaccharide, 4-Methylumbelliferyl Glycoside: is a synthetic compound that combines the Lewis X trisaccharide with a 4-methylumbelliferyl glycoside moiety. The Lewis X trisaccharide is a carbohydrate structure that plays a significant role in cell-cell recognition and adhesion processes. The 4-methylumbelliferyl glycoside is a fluorescent tag that allows for easy detection and quantification in various biochemical assays .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Lewis X Trisaccharide, 4-Methylumbelliferyl Glycoside typically involves multiple steps, including the protection and deprotection of hydroxyl groups, glycosylation reactions, and the final attachment of the 4-methylumbelliferyl group. The process often requires the use of specific catalysts and reagents to ensure high yield and purity .

化学反应分析

Types of Reactions: Lewis X Trisaccharide, 4-Methylumbelliferyl Glycoside can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form aldehydes or carboxylic acids.

Reduction: The carbonyl groups can be reduced to alcohols.

Substitution: The glycosidic bonds can be cleaved and substituted with other functional groups

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Acidic or basic conditions can facilitate the cleavage and substitution of glycosidic bonds

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

科学研究应用

Chemistry: Lewis X Trisaccharide, 4-Methylumbelliferyl Glycoside is used as a model compound to study glycosylation reactions and carbohydrate chemistry. Its fluorescent tag allows for easy monitoring of reactions .

Biology: In biological research, this compound is used to study cell-cell interactions, particularly those involving selectins, which are proteins that bind to the Lewis X trisaccharide. It is also used in assays to detect and quantify specific glycosidases .

Industry: In the industrial sector, this compound can be used in the development of new materials and as a tool in quality control processes for glycosylation reactions .

作用机制

Molecular Targets and Pathways: The primary molecular targets of Lewis X Trisaccharide, 4-Methylumbelliferyl Glycoside are selectins, which are cell adhesion molecules. The compound binds to the carbohydrate recognition domain of selectins, thereby inhibiting their interaction with natural ligands. This can modulate cell-cell adhesion processes and has potential therapeutic applications in inflammatory diseases and cancer .

相似化合物的比较

Lewis A Trisaccharide: Similar in structure but differs in the position of the fucose residue.

Sialyl Lewis X: Contains an additional sialic acid residue, which alters its binding properties.

Lacto-N-fucopentaose III: Another trisaccharide with different glycosidic linkages

Uniqueness: Lewis X Trisaccharide, 4-Methylumbelliferyl Glycoside is unique due to its combination of the Lewis X trisaccharide with a fluorescent tag, making it particularly useful in biochemical assays and research applications .

生物活性

Lewis X trisaccharide (Le^x) is a fucosylated carbohydrate that plays a critical role in various biological processes, including cell adhesion and immune response. The compound 4-Methylumbelliferyl Glycoside (4-MUG) is a fluorogenic substrate commonly used in enzymatic assays to study glycosidases. This article explores the biological activity of Lewis X trisaccharide, particularly its interactions with selectins and its implications in cancer biology, as well as the synthesis and applications of 4-Methylumbelliferyl Glycoside.

Chemical Structure and Properties

- Lewis X Trisaccharide : Composed of β-D-Galactose, α-L-Fucose, and D-GlcNAc, it is represented as:

- 4-Methylumbelliferyl Glycoside : A fluorogenic compound that releases the fluorescent molecule 4-methylumbelliferone upon hydrolysis by glycosidases.

Interaction with Selectins

Lewis X trisaccharide is known to function as a ligand for P- and E-selectins, which are crucial for leukocyte rolling and adhesion during inflammation. The binding of Le^x to selectins facilitates the recruitment of immune cells to sites of inflammation or injury.

- Mechanism : The interaction between Le^x and selectins involves specific binding that is essential for the extravasation of leukocytes from the bloodstream into tissues. This process is mediated by a series of molecular interactions that include glycan-glycan recognition and conformational changes in selectin proteins .

Role in Cancer Biology

Lewis X trisaccharide has been implicated in cancer progression, particularly in colorectal and liver cancers. Its expression levels can correlate with tumor aggressiveness and metastasis.

- Case Studies :

- A study indicated that elevated levels of Le^x are associated with poor prognosis in colorectal cancer patients. The presence of Le^x on tumor cells enhances their ability to evade immune detection and promotes metastatic spread .

- Another investigation revealed that antibodies targeting Le^x could inhibit tumor growth in animal models, suggesting its potential as a therapeutic target .

Synthesis of Lewis X Trisaccharide

The synthesis of Lewis X trisaccharide can be achieved through various glycosylation techniques. Recent advancements have introduced efficient methods for synthesizing O-, N-, and S-glycosides, facilitating access to complex glycans like Le^x.

Applications of 4-Methylumbelliferyl Glycoside

4-Methylumbelliferyl Glycoside serves as a valuable tool in biochemical assays for measuring glycosidase activity. Its fluorogenic properties allow for sensitive detection and quantification of enzymatic reactions involving carbohydrates.

- Usage : Commonly used in assays to study the activity of glycosidases involved in carbohydrate metabolism and in the development of carbohydrate-based drugs.

属性

IUPAC Name |

N-[(2S,3R,4R,5S,6R)-6-(hydroxymethyl)-2-(4-methyl-2-oxochromen-7-yl)oxy-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H41NO17/c1-10-6-18(35)44-15-7-13(4-5-14(10)15)43-28-19(31-12(3)34)27(48-29-24(40)22(38)20(36)11(2)42-29)26(17(9-33)46-28)47-30-25(41)23(39)21(37)16(8-32)45-30/h4-7,11,16-17,19-30,32-33,36-41H,8-9H2,1-3H3,(H,31,34)/t11-,16+,17+,19+,20+,21-,22+,23-,24-,25+,26+,27+,28+,29-,30-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVUZBLNDARHJPS-FIVSWNKTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(C(O3)CO)O)O)O)CO)OC4=CC5=C(C=C4)C(=CC(=O)O5)C)NC(=O)C)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](O[C@@H]([C@H]2O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)CO)OC4=CC5=C(C=C4)C(=CC(=O)O5)C)NC(=O)C)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H41NO17 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90857929 | |

| Record name | 4-Methyl-2-oxo-2H-1-benzopyran-7-yl 6-deoxy-alpha-L-galactopyranosyl-(1->3)-[beta-D-galactopyranosyl-(1->4)]-2-acetamido-2-deoxy-beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90857929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

687.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

359436-57-0 | |

| Record name | 4-Methyl-2-oxo-2H-1-benzopyran-7-yl 6-deoxy-alpha-L-galactopyranosyl-(1->3)-[beta-D-galactopyranosyl-(1->4)]-2-acetamido-2-deoxy-beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90857929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。